molecular formula C23H30N4OS B2692009 N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide CAS No. 1903163-84-7

N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide

Cat. No.: B2692009
CAS No.: 1903163-84-7
M. Wt: 410.58
InChI Key: LKNAWPYGGLALIZ-UHFFFAOYSA-N
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Description

N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide typically involves multiple steps, each requiring specific reagents and conditions. The process often begins with the preparation of the core heterocyclic structures, followed by their functionalization and coupling.

    Preparation of 5,6,7,8-tetrahydrocinnoline: This can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of piperidine derivatives: Piperidine can be functionalized at the 4-position using various electrophiles.

    Formation of thiophene derivatives: Thiophene can be synthesized via the Paal-Knorr synthesis or other methods.

    Coupling reactions: The final step involves coupling the synthesized heterocycles using amide bond formation techniques, often employing coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

    Materials Science: The compound’s unique structure could be useful in the design of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions of heterocyclic compounds with biological macromolecules.

Mechanism of Action

The mechanism of action of N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Known for their applications in medicinal chemistry and materials science.

    Piperidine derivatives: Widely used in pharmaceuticals for their biological activity.

    Cinnoline derivatives: Studied for their potential therapeutic effects.

Uniqueness

N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide is unique due to its combination of three distinct heterocyclic structures, which may confer unique biological and chemical properties not found in simpler analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4OS/c28-22(23(11-3-4-12-23)20-8-5-15-29-20)24-18-9-13-27(14-10-18)21-16-17-6-1-2-7-19(17)25-26-21/h5,8,15-16,18H,1-4,6-7,9-14H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKNAWPYGGLALIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)N3CCC(CC3)NC(=O)C4(CCCC4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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